Piperazine Citrate

概要

説明

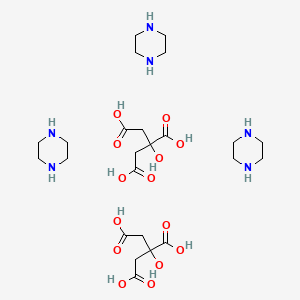

Piperazine Citrate is a chemical compound that combines piperazine with citric acid. This compound is often referred to as this compound. It is known for its use in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Piperazine Citrate can be synthesized by reacting piperazine with citric acid in a specific molar ratio. The reaction typically involves dissolving citric acid in water and then adding piperazine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then crystallized and purified.

Industrial Production Methods

In industrial settings, the production of piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where precise control over temperature, pH, and concentration is maintained to achieve the desired product quality.

化学反応の分析

Types of Reactions

Piperazine Citrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions involving this compound are quite common, where one or more functional groups are replaced by others.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

科学的研究の応用

Piperazine Citrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: In biological research, it is used to study the effects of piperazine derivatives on biological systems.

Medicine: this compound is known for its use as an anthelmintic agent, helping to treat parasitic worm infections.

Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) involves its interaction with specific molecular targets. For instance, as an anthelmintic agent, it acts as a gamma-aminobutyric acid (GABA) receptor agonist. By binding to GABA receptors on the muscle membranes of parasitic worms, it causes hyperpolarization of nerve endings, leading to flaccid paralysis of the worms .

類似化合物との比較

Similar Compounds

Piperazine citrate: This is the same compound but often referred to by a different name.

Citric acid sesquipiperazine salt hydrate: Another name for the same compound.

Tri-piperazine dicitrate: A similar compound with a different stoichiometric ratio.

Uniqueness

This compound is unique due to its specific combination of piperazine and citric acid, which imparts distinct chemical properties and biological activities. Its ability to act as a GABA receptor agonist sets it apart from other similar compounds, making it particularly useful in medical applications.

生物活性

Piperazine citrate, a derivative of piperazine, is primarily known for its use as an anthelmintic agent, particularly against roundworm infections like Ascaris lumbricoides. However, recent studies have expanded its biological activity profile, revealing potential applications in various medical fields including oncology and parasitology. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is a salt formed from piperazine and citric acid. Piperazine itself is a cyclic organic compound with two nitrogen atoms in its structure, which contributes to its diverse pharmacological properties. The citrate form enhances its solubility and bioavailability, making it suitable for clinical applications.

Anthelmintic Activity

Efficacy Against Ascaris lumbricoides

This compound has been extensively studied for its effectiveness in treating infections caused by Ascaris lumbricoides. A notable study involving 33 patients demonstrated that a single dose of this compound resulted in an 87% expulsion rate of the worms, with a radical cure achieved in 79% of cases. The treatment involved administering 6 grams to patients weighing over 33 kg and 3 grams to those under this weight .

Table 1: Efficacy of this compound in Treating Ascaris Infections

| Patient Weight (kg) | Dose (grams) | Expulsion Rate (%) | Radical Cure Rate (%) |

|---|---|---|---|

| ≥ 33 | 6 | 87 | 79 |

| < 33 | 3 | N/A | N/A |

Neurological Effects

This compound has been reported to induce neurological side effects, particularly myoclonus, when administered in high doses. A case study highlighted a child who experienced myoclonic episodes after receiving an excessive dose of this compound (115 mg/kg/day). The symptoms resolved after discontinuation of the drug, indicating the importance of dosage regulation .

Anticancer Potential

Recent research has explored the potential anticancer properties of piperazine derivatives, including this compound. A study focused on a novel piperazine core compound (PCC) demonstrated significant cytotoxic effects against human liver cancer cells. The compound induced apoptosis through both intrinsic and extrinsic pathways, activating caspases and leading to cell cycle arrest .

Table 2: Cytotoxic Effects of PCC on Liver Cancer Cells

| Cell Line | IC50 (μg/ml) | Apoptosis Pathway Activated |

|---|---|---|

| SNU-475 | 6.98 ± 0.11 | Intrinsic & Extrinsic |

| SNU-423 | 7.76 ± 0.45 | Intrinsic & Extrinsic |

Anti-Cryptosporidial Activity

This compound has also been investigated for its activity against Cryptosporidium parvum, a protozoan parasite responsible for cryptosporidiosis. In experimental studies, combinations of this compound with nitazoxanide showed promising results in reducing oocyst counts significantly in both immunocompetent and immunocompromised mice .

Table 3: Efficacy of this compound Against Cryptosporidium parvum

| Treatment Group | Oocyst Reduction Rate (%) |

|---|---|

| Piperazine + Nitazoxanide | 89 - 95 |

| Piperazine alone (20 mg/kg) | 4 - 72 |

特性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDHUROHDHPVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883334 | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-29-6 | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。